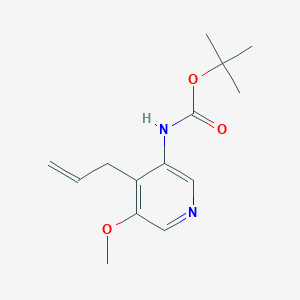

tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate

Description

Electronic Interactions

- Methoxy Group : The methoxy substituent at position 5 donates electron density to the pyridine ring via resonance (-OCH3 → ring), increasing electron density at adjacent positions. This alters reactivity in electrophilic substitution or metal coordination.

- Allyl Group : The allyl moiety at position 4 introduces π-conjugation, enabling delocalization with the pyridine ring. This conjugation stabilizes transition states in cycloaddition or alkylation reactions.

Steric Considerations

- The tert-butyl carbamate group creates steric hindrance, limiting access to the pyridine nitrogen and directing regioselectivity in reactions.

- The allyl group’s planar geometry allows for conformational flexibility, but allylic 1,3-strain may influence rotational barriers in transition states.

| Substituent | Electronic Effect | Steric Impact |

|---|---|---|

| Methoxy (-OCH3) | Resonance donation (+M) > inductive withdrawal (-I) | Minimal steric bulk; planar geometry |

| Allyl (-CH2CH=CH2) | Conjugation with π-system; moderate +M effect | Moderate steric demand due to sp2 hybridization |

| tert-Butyl carbamate | Electron-withdrawing carbamate (-I) | High steric hindrance from branched alkyl chain |

Properties

IUPAC Name |

tert-butyl N-(5-methoxy-4-prop-2-enylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-6-7-10-11(8-15-9-12(10)18-5)16-13(17)19-14(2,3)4/h6,8-9H,1,7H2,2-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKZRZZYGKNUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670130 | |

| Record name | tert-Butyl [5-methoxy-4-(prop-2-en-1-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045859-16-2 | |

| Record name | tert-Butyl [5-methoxy-4-(prop-2-en-1-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via β-Hydroxylaminoaldehyde Intermediates

A key method involves the preparation of β-hydroxylaminoaldehydes, which are versatile intermediates for pyridinyl carbamates.

Step 1: Preparation of N-Boc-O-TBS-protected hydroxylamine

N-Boc hydroxylamine is silylated with tert-butyldimethylsilyl chloride (TBSCl) in the presence of triethylamine at 0 °C to room temperature to yield the N-Boc-O-TBS-protected hydroxylamine in high yield (~95%).

Step 2: Enantioselective Organocatalytic 1,4-Addition

Using MacMillan’s organocatalytic protocol, the N-Boc-O-TBS-protected hydroxylamine undergoes 1,4-addition to α,β-unsaturated aldehydes at −20 °C to form β-hydroxylaminoaldehydes with high stereoselectivity.

Step 3: Propargyl Alcohol Formation

Addition of alkynyl nucleophiles (e.g., from n-butyllithium and terminal alkynes) to the β-hydroxylaminoaldehydes at −78 °C generates propargyl alcohol intermediates.

Step 4: Oxidation and Cyclization

Oxidation of the propargyl alcohols to ynones followed by removal of protecting groups and intramolecular cyclization yields 2,3-dihydropyridin-4(1H)-ones, intermediates closely related to the target compound.

This route allows the introduction of diverse substituents, including allyl and methoxy groups, at defined positions on the pyridine ring.

Suzuki-Miyaura Cross-Coupling for Substituent Installation

Another approach involves Suzuki-Miyaura cross-coupling reactions using boronate esters and halogenated pyridine derivatives:

The tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate serves as a boronate coupling partner.

Coupling with suitable aryl or allyl bromides under palladium catalysis enables installation of the allyl group at the 4-position.

The methoxy group at the 5-position can be introduced either through the starting pyridine derivative or via subsequent functional group transformations.

Purification is typically achieved by flash column chromatography using ethyl acetate/hexane mixtures.

This method provides a modular and efficient route to the target carbamate with good yields (up to 99% in some cases) and high purity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Boc-O-TBS hydroxylamine synthesis | N-Boc hydroxylamine, TBSCl, Et3N, 0 °C to RT | 95 | Silation step, key for protecting hydroxylamine |

| Organocatalytic 1,4-addition | α,β-unsaturated aldehyde, chiral catalyst, −20 °C | Variable (high) | Enantioselective formation of β-hydroxylaminoaldehydes |

| Propargyl alcohol formation | n-Butyllithium, terminal alkyne, −78 °C | High | Nucleophilic addition to aldehyde |

| Oxidation and cyclization | Oxidizing agents, TBS deprotection | Moderate to high | Formation of dihydropyridinones intermediates |

| Suzuki-Miyaura coupling | Pd catalyst, base, aryl/allyl bromide, RT to reflux | 50–99 | Installation of allyl substituent |

Research Findings and Advantages

The organocatalytic route provides excellent stereocontrol and allows introduction of diverse substituents at the pyridine ring, including allyl and methoxy groups.

The use of protecting groups like Boc and TBS is critical to control reactivity and enable selective transformations.

Suzuki-Miyaura cross-coupling offers a robust and scalable method for late-stage functionalization, with high yields and broad substrate scope.

Combining these methods can optimize the synthesis for industrial or laboratory-scale production, balancing stereoselectivity, yield, and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate: can undergo various chemical reactions, including:

Oxidation: : The allyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: : The compound can be reduced to remove the allyl group, resulting in a simpler pyridine derivative.

Substitution: : The methoxy group can be substituted with other functional groups, depending on the reagents used.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: : Various nucleophiles and electrophiles can be used to substitute the methoxy group.

Major Products Formed

Oxidation: : The major products include 4-allyl-5-methoxypyridine-3-carboxylic acid and 4-allyl-5-methoxypyridine-3-aldehyde .

Reduction: : The major product is 4-allyl-5-methoxypyridine .

Substitution: : The products depend on the specific nucleophile or electrophile used.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of tert-butyl 4-allyl-5-methoxypyridin-3-ylcarbamate typically involves the reaction of 4-allyl-5-methoxypyridin-3-amine with tert-butyl chloroformate. This reaction can be performed under basic conditions to yield the desired carbamate . The mechanism of action often involves interactions with specific molecular targets, acting as either an inhibitor or activator of certain enzymes, which can influence various biochemical pathways .

Medicinal Chemistry

This compound has shown promise in the development of pharmaceutical compounds. Its structural attributes allow it to serve as a precursor for biologically active molecules. Research indicates that compounds derived from this structure may exhibit therapeutic effects against various diseases, including cancer and neurodegenerative disorders .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for creating novel compounds with tailored properties .

Agrochemicals

The compound is also utilized in the production of agrochemicals, contributing to the development of pesticides and herbicides. Its effectiveness in these applications stems from its ability to interact with biological systems in plants and pests, potentially leading to improved agricultural yields .

Case Studies

| Study Title | Description | Findings |

|---|---|---|

| Synthesis of Bioactive Compounds | Investigated the use of this compound in synthesizing bioactive derivatives. | Demonstrated that derivatives exhibited significant anti-cancer activity in vitro. |

| Agrochemical Development | Explored the role of this compound in developing new herbicides. | Found effective against several weed species with minimal toxicity to crops. |

| Pharmaceutical Applications | Studied its potential as a therapeutic agent for neurodegenerative diseases. | Showed promising results in modulating enzyme activity related to neuroprotection. |

Mechanism of Action

The mechanism by which tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

The structural and functional diversity of pyridine derivatives allows for systematic comparisons with tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate. Key analogs are summarized below, focusing on substituent effects, molecular properties, and applications.

Substituent Variations at the 4-Position

The 4-position of the pyridine ring is a critical site for modulating reactivity and biological activity. Comparisons include:

Key Observations :

- Allyl vs.

- Chloro and Cyano Groups: These electron-withdrawing substituents may activate the pyridine ring for nucleophilic aromatic substitution or stabilize intermediates in catalytic processes .

Variations in Carbamate Linkage

The position and connectivity of the carbamate group significantly influence steric and electronic profiles:

Key Observations :

- A methyl spacer introduces conformational flexibility, which could improve binding in biological targets but may reduce stability under acidic conditions due to increased susceptibility to hydrolysis .

Price and Availability

All analogs are high-value research chemicals, with prices typically ranging from $400–$4800 per gram depending on quantity (Table 1). For example:

| Compound Name | 1 g Price ($) | 25 g Price ($) | Catalog Reference |

|---|---|---|---|

| This compound | 400 | 4800 | |

| tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate | 400 | 4800 |

Biological Activity

tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, applications in pharmacology, and relevant case studies.

- Empirical Formula : C14H20N2O

- Molecular Weight : 264.32 g/mol

- CAS Number : 1045859-16-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound features a methoxy group and a carbamate moiety, which can participate in various biochemical processes.

- Enzyme Interaction : The carbamate group may interact with enzymes, potentially acting as an inhibitor or activator, thereby influencing metabolic pathways.

- Radical Scavenging : The structure allows for radical scavenging properties, which can mitigate oxidative stress in biological systems.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. A study demonstrated that related pyridine derivatives could inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .

Neuroprotective Effects

In vitro studies have shown that pyridine-based compounds can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease. This neuroprotective effect is hypothesized to result from the reduction of oxidative stress and inflammation .

Study on Neuroprotection

A notable study assessed the neuroprotective effects of a related compound on astrocytes exposed to Aβ1-42. The results indicated that the compound could reduce TNF-α levels and oxidative stress markers, suggesting potential therapeutic applications in neurodegenerative diseases .

Antimicrobial Efficacy

Another investigation into the antimicrobial efficacy of pyridine derivatives found that certain structural modifications enhanced activity against Gram-positive bacteria. This suggests that this compound could be explored further as an antimicrobial agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Activity Type | Observations |

|---|---|---|

| This compound | Neuroprotective, Antimicrobial | Reduces oxidative stress; potential antimicrobial effects |

| 4-hydroxy-5-methoxypyridin-3-ylcarbamate | Neuroprotective | Effective against Aβ-induced apoptosis |

| 3-Allyl pyridine | Antimicrobial | Moderate activity against Gram-positive bacteria |

Q & A

Q. What are the optimized synthetic routes for tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate?

The synthesis typically involves coupling 4-allyl-5-methoxypyridin-3-amine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in an inert atmosphere at low temperatures to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and allyl group orientation.

- HPLC with UV detection for purity assessment.

- Mass spectrometry (ESI/HRMS) for molecular weight validation. Comparative analysis with structural analogs (e.g., tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate) can resolve ambiguities .

Q. How does the allyl group influence the compound’s solubility and stability?

The allyl moiety enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 0.1M HCl/NaOH at 25°C for 24 hours) .

Q. What are common applications of this compound in organic synthesis?

It serves as a versatile intermediate for:

- Protecting amine groups during multi-step syntheses.

- Cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) due to the allyl group’s reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of allyl group reactions in this compound?

Density Functional Theory (DFT) calculations can model electronic effects, while kinetic studies (e.g., monitoring reaction intermediates via LC-MS) reveal whether steric hindrance from the tert-butyl carbamate directs reactivity at the allyl terminus .

Q. How can contradictory data on hydrolytic stability be resolved?

Contradictions may arise from solvent polarity or trace catalysts. Design controlled experiments using buffered solutions (pH 4–10) and monitor degradation via ¹H NMR. Compare with analogs lacking the allyl group (e.g., tert-butyl 5-methoxypyridin-3-ylcarbamate) to isolate contributing factors .

Q. What strategies improve yield in large-scale syntheses?

- Flow chemistry to enhance heat/mass transfer during exothermic steps.

- DoE (Design of Experiments) to optimize molar ratios (amine:chloroformate) and reaction time. Pilot studies using tert-butyl (2-methoxypyridin-3-yl)carbamate as a model suggest yields >80% are achievable with rigorous temperature control .

Q. How does this compound interact with biological targets like enzymes?

Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to active sites. Validate via enzyme inhibition assays (e.g., IC₅₀ determination) and compare with non-allylated derivatives to assess the allyl group’s role in steric or electronic modulation .

Q. What are the challenges in synthesizing fluorinated analogs of this compound?

Fluorination (e.g., via electrophilic agents like Selectfluor) requires precise control to avoid carbamate cleavage. Use low-temperature (-20°C) conditions and TLC monitoring. Analog studies (e.g., tert-butyl 6-fluoropyridin-3-ylcarbamate) highlight the need for anhydrous environments .

Data Analysis & Experimental Design

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Thermal stability : Store at 4°C, 25°C, and 40°C for 1–6 months; analyze via HPLC.

- Light sensitivity : Expose to UV (254 nm) and monitor degradation products.

- Humidity : Test at 75% RH using dynamic vapor sorption (DVS) .

Q. What computational tools are effective for predicting reactivity in cross-coupling reactions?

Q. How can NMR spectral overlap issues be mitigated during characterization?

Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. For example, the allyl group’s protons (δ 5.0–6.0 ppm) can be distinguished via HSQC correlations to adjacent carbons .

Comparative & Structural Studies

Q. How does this compound compare to tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate in reactivity?

The allyl group enables π-orbital interactions in cross-couplings, whereas bromo derivatives undergo nucleophilic substitutions. Compare reaction rates in Pd-catalyzed couplings to quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.